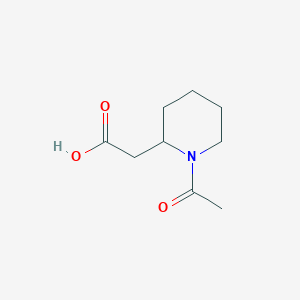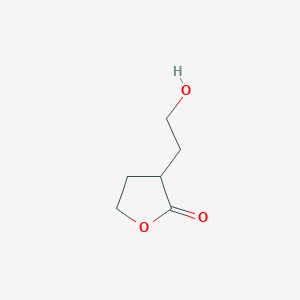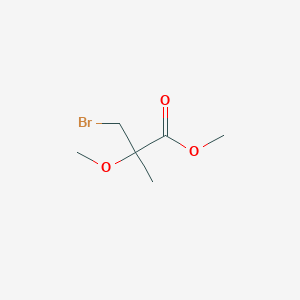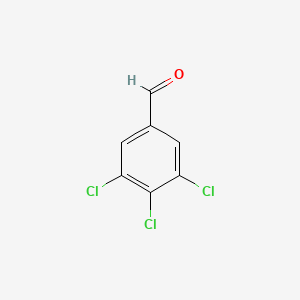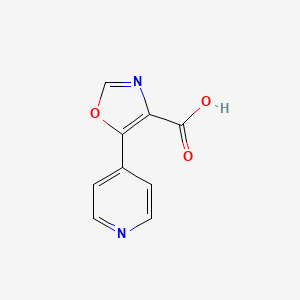
5-Pyridin-4-yl-1,3-oxazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Pyridin-4-yl-1,3-oxazole-4-carboxylic acid (POCA) is a heterocyclic organic compound belonging to the oxazole class of compounds. It is a colorless solid which is soluble in organic solvents. POCA has a variety of applications in scientific research, including synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
5-Pyridin-4-yl-1,3-oxazole-4-carboxylic acid and its derivatives have been extensively studied for their antimicrobial properties. For instance, the synthesis of 1,2,4-triazoles starting from isonicotinic acid hydrazide, which includes the use of 5-Pyridin-4-yl derivatives, revealed that these compounds exhibit good to moderate antimicrobial activity (Bayrak et al., 2009). Similarly, a series of N-aryl-5-(pyridin-3-yl)-1H/3H-1,2,3-triazole-4-carbonitriles and alkyl N-aryl-5-(pyridin-3-yl)-1H/3H-1,2,3-triazole-4-carboxylic acid esters were synthesized and evaluated for their antibacterial and antifungal activity, with some showing moderate antimicrobial activity (Komsani et al., 2015).
Anticancer Potential
Research has also delved into the anticancer properties of 5-Pyridin-4-yl-1,3-oxazole-4-carboxylic acid derivatives. A study synthesized novel compounds incorporating oxazole, pyrazoline, and pyridine, and evaluated them for anticancer activity. The findings indicated that one of these compounds exhibited high potency against cancer cell lines (Katariya et al., 2021).
Catalytic Activities
In the realm of catalysis, derivatives of 5-Pyridin-4-yl-1,3-oxazole-4-carboxylic acid have been employed. For example, N-heterocyclic carbene-PdCl-[(2-Pyridyl)alkyl carboxylate] complexes, synthesized using derivatives of 5-Pyridin-4-yl, showed effective catalytic activities for direct arylation of (benzo)oxazoles with aryl bromides (Chen & Yang, 2018).
Synthesis of Metal-Organic Frameworks
Furthermore, 5-Pyridin-4-yl derivatives are used in synthesizing metal-organic frameworks. A study reported the synthesis and characterization of polymers based on 5-(pyridine-3-yl)pyrazole-3-carboxylic acid, exhibiting interesting properties like fluorescence and magnetic interactions (Cheng et al., 2016).
Design of Antithrombotic Agents
Research on 5-Pyridin-4-yl-1,3-oxazole-4-carboxylic acid derivatives extends to the development of antithrombotic agents. For instance, the synthesis of specific derivatives showed good in vivo activity as antithrombotic agents (Babu et al., 2016).
Propiedades
IUPAC Name |
5-pyridin-4-yl-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)7-8(14-5-11-7)6-1-3-10-4-2-6/h1-5H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIXBZMVZGQXAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(N=CO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Pyridin-4-yl-1,3-oxazole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

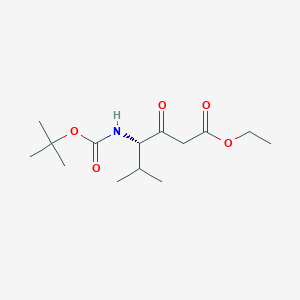
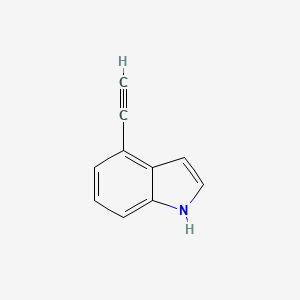
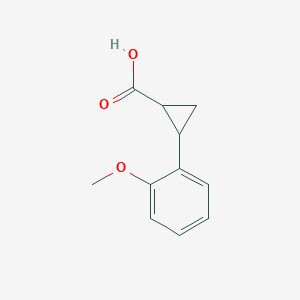
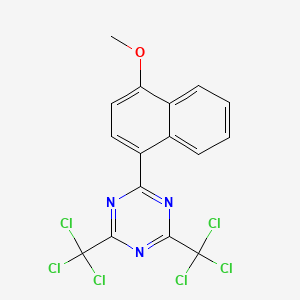
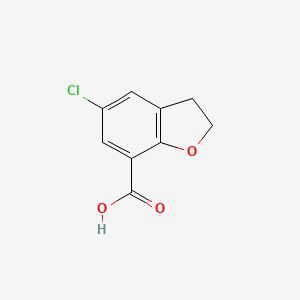
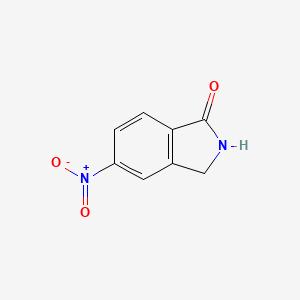
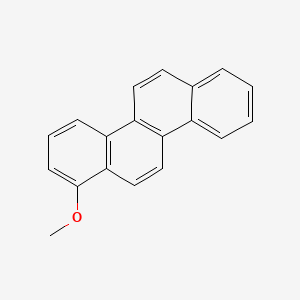
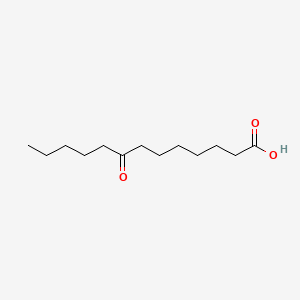
![4-[(4-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1355429.png)
